N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-aminobenzothiazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,5-dichloro-4-methoxybenzamide
- N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide
- N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide
Uniqueness
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H14BrN3OS2 |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide |
InChI |
InChI=1S/C21H14BrN3OS2/c22-15-9-5-13(6-10-15)19(26)25-21(27)23-16-11-7-14(8-12-16)20-24-17-3-1-2-4-18(17)28-20/h1-12H,(H2,23,25,26,27) |
InChI Key |
KWPOJJWLBMGCKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.